molecular formula C19H22N2O2S B572272 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane CAS No. 1223573-36-1

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane

Cat. No. B572272
CAS RN: 1223573-36-1
M. Wt: 342.457
InChI Key: JSUSYNCRRVARDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane is a spirocyclic building block that is part of a series of advanced angular [3.3]heptanes .


Synthesis Analysis

The synthesis of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane is part of a series of advanced angular [3.3]heptanes developed by Carreira and coworkers . Unfortunately, the specific synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane is quite complex. It has an empirical formula of C19H23N3O2S . The molecular weight is 357.47 . The structure includes a spirocyclic component, which is part of a series of advanced angular [3.3]heptanes .


Physical And Chemical Properties Analysis

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane is a solid substance . It should be stored at a temperature of 2-8°C . The molecular weight is 357.47 .

Mechanism of Action

The mechanism of action of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane is not specified in the available resources .

Safety and Hazards

The safety and hazards of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane are not specified in the available resources .

Future Directions

The future directions of research and application for 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane are not specified in the available resources .

properties

IUPAC Name

1-benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-16-7-9-18(10-8-16)24(22,23)21-14-19(15-21)11-12-20(19)13-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUSYNCRRVARDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCN3CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.